

The Unprecedented Skeleton of Lancifodilactone F: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancifodilactone F*

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An In-depth Exploration of a Novel Nortriterpenoid with Potent Anti-HIV Activity

Lancifodilactone F, a novel pentanortriterpenoid isolated from *Schisandra lancifolia*, presents a formidable challenge and a significant opportunity in the fields of natural product chemistry and drug development. Its unprecedented rearranged carbon framework, derived from cycloartane, sets it apart from known triterpenoids and beckons a deeper understanding of its unique chemical architecture and biological function. This technical guide provides a comprehensive overview of the core skeleton of **Lancifodilactone F**, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Lancifodilactone F (C₂₅H₄₀O₆) is a colorless, optically active crystalline solid.^[1] Its structure has been meticulously elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.^[1]

Table 1: Physicochemical Properties of **Lancifodilactone F**^[1]

Property	Value
Molecular Formula	C ₂₅ H ₄₀ O ₆
Molecular Weight	436.59 g/mol
Melting Point	189–190 °C
Optical Rotation [α] ²⁵ D	+28.07 (c 0.095, MeOH)
UV (MeOH) λ_{max} (log ϵ)	206 (3.27) nm
IR (KBr) ν_{max} (cm ⁻¹)	3435, 2933, 1738, 1635, 1451, 1385, 1266, 1180, 1046, 932

The structural backbone of **Lancifodilactone F** is a unique 5,6,7-tricyclic system featuring two adjacent all-carbon quaternary centers at the C-13 and C-14 positions, a significant synthetic challenge.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Lancifodilactone F** (in C₅D₅N, 500 MHz for ¹H, 125 MHz for ¹³C)[[1](#)]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	38.9 (t)	1.55 (m), 1.28 (m)
2	28.1 (t)	1.81 (m), 1.65 (m)
3	78.1 (d)	3.58 (dd, 11.5, 4.0)
4	40.5 (s)	
5	50.1 (d)	1.95 (m)
6	23.5 (t)	2.11 (m), 1.85 (m)
7	34.5 (t)	2.35 (m), 1.50 (m)
8	49.8 (d)	2.55 (m)
9	48.2 (s)	
10	39.8 (s)	
11	22.1 (t)	1.68 (m), 1.45 (m)
12	30.9 (t)	1.88 (m), 1.35 (m)
13	45.1 (s)	
14	52.3 (s)	
15	35.8 (t)	2.05 (m), 1.15 (m)
16	73.5 (d)	4.25 (t, 8.0)
17	54.1 (d)	2.65 (d, 8.0)
18	21.8 (q)	1.05 (s)
19	19.5 (q)	0.95 (s)
20	28.3 (d)	2.15 (m)
21	18.2 (q)	0.98 (d, 6.5)
22	36.2 (t)	1.40 (m), 1.20 (m)
23	25.1 (t)	1.75 (m)

24	178.1 (s)	
25	29.8 (q)	1.25 (s)
26	176.5 (s)	
27	65.2 (t)	4.30 (m)
28	29.9 (q)	1.10 (s)
29	19.2 (q)	0.88 (s)
30	17.8 (q)	0.92 (s)

Table 3: Single-Crystal X-ray Crystallographic Data for **Lancifodilactone F**[\[1\]](#)

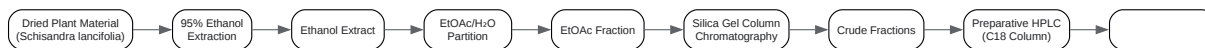
Parameter	Value
Crystal System	Monoclinic
Space Group	C2
a (Å)	29.832(3)
b (Å)	5.941(1)
c (Å)	15.108(1)
β (°)	115.27(1)
V (Å ³)	2421.4(4)
Z	4
Calculated Density (g/cm ³)	1.225

Experimental Protocols

Isolation and Purification

Lancifodilactone F was isolated from the leaves and stems of *Schisandra lancifolia*. The dried and powdered plant material was extracted with 95% ethanol. The concentrated extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to

repeated column chromatography on silica gel. Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.[1]



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Figure 1. General workflow for the isolation of **Lancifodilactone F**.

Structure Elucidation

The structure of **Lancifodilactone F** was determined using a suite of modern spectroscopic techniques.

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.[1]
- **NMR Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and assign all proton and carbon signals.[1] The use of cryoprobes can significantly enhance sensitivity, allowing for analysis of sub-milligram quantities of the compound.
- **X-ray Crystallography:** Single-crystal X-ray diffraction analysis provided the definitive relative stereochemistry of the molecule.[1] Suitable crystals were obtained from a methanol/acetone solvent mixture.[1]

Anti-HIV Activity Assay

The anti-HIV activity of **Lancifodilactone F** was evaluated using an in vitro assay that measures the inhibition of HIV-1 replication in human T-lymphocyte C8166 cells.

- **Principle:** The assay quantifies the reduction of virus-induced cytopathic effects (CPE) in the presence of the test compound.
- **Methodology:** C8166 cells are infected with HIV-1 (IIIB strain) and cultured in the presence of serial dilutions of **Lancifodilactone F**. After a defined incubation period, cell viability is assessed using the MTT method. The 50% effective concentration (EC_{50}) is calculated as

the concentration of the compound that inhibits HIV-1 induced CPE by 50%. Cytotoxicity (CC_{50}) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC_{50} to EC_{50} .^[1]

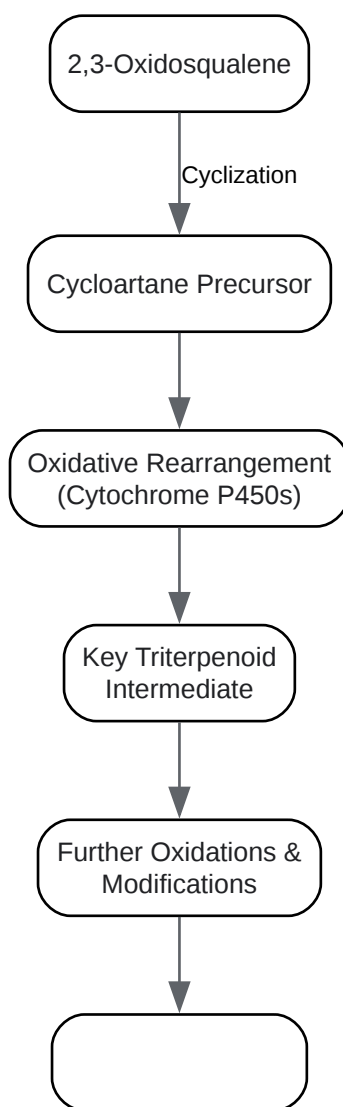
Table 4: Anti-HIV-1 Activity of **Lancifodilactone F**^[1]

Parameter	Value
EC_{50} ($\mu\text{g/mL}$)	20.69 ± 3.31
CC_{50} ($\mu\text{g/mL}$)	> 200
Selectivity Index (SI)	> 9.67

Biosynthesis and Potential Mechanism of Action

Proposed Biosynthetic Pathway

The unique skeleton of **Lancifodilactone F** is believed to be derived from the cycloartane-type triterpenoid precursor, 2,3-oxidosqualene. The biosynthesis likely involves a series of complex enzymatic reactions, including cyclization, rearrangement, and oxidation.

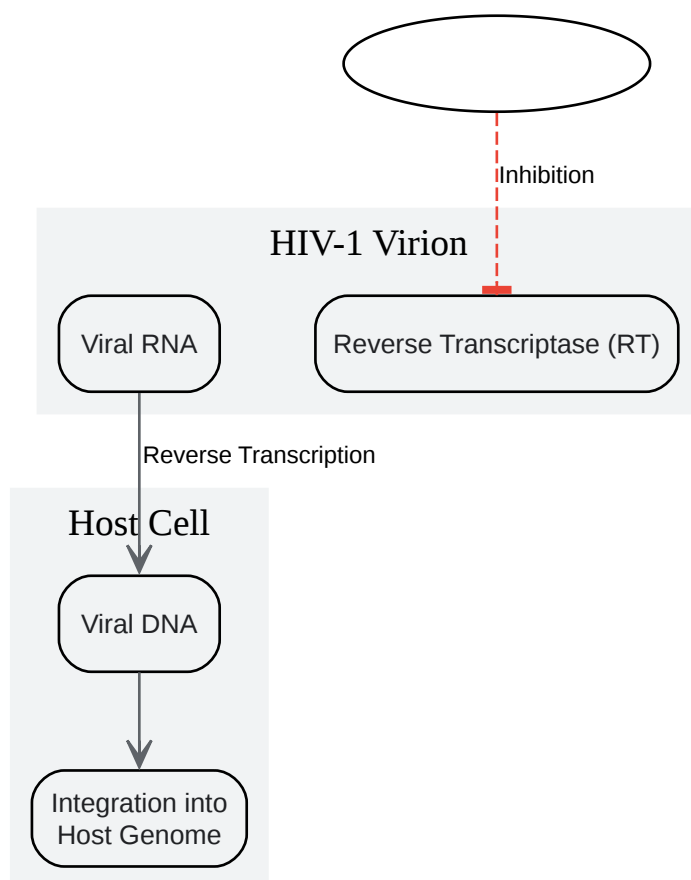


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Figure 2. Proposed biosynthetic pathway for **Lancifodilactone F**.

Hypothetical Anti-HIV Signaling Pathway

While the precise mechanism of anti-HIV action for **Lancifodilactone F** has not been elucidated, many triterpenoids from *Schisandra* species are known to inhibit HIV-1 reverse transcriptase (RT).^{[2][3]} It is plausible that **Lancifodilactone F** exerts its anti-HIV effect through a similar mechanism.



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Figure 3. Hypothetical mechanism of anti-HIV action via RT inhibition.

Conclusion and Future Directions

Lancifodilactone F represents a significant discovery in the realm of natural products. Its unique chemical scaffold provides a novel template for the design of new therapeutic agents. The potent anti-HIV activity, coupled with low cytotoxicity, underscores its potential as a lead compound for further drug development.

Future research should focus on:

- **Total Synthesis:** The development of a total synthesis of **Lancifodilactone F** will not only confirm its absolute stereochemistry but also provide access to analogs for structure-activity relationship (SAR) studies.

- Mechanism of Action: Detailed mechanistic studies are required to pinpoint the precise molecular target of **Lancifodilactone F** in the HIV life cycle.
- Biosynthetic Studies: Elucidation of the complete biosynthetic pathway will provide insights into the enzymatic machinery responsible for the formation of this complex molecule and could enable its biotechnological production.

The continued exploration of **Lancifodilactone F** and related compounds from Schisandra species holds great promise for the discovery of new and effective treatments for HIV and other diseases.

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References

- 1. benchchem.com [benchchem.com]
- 2. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Unprecedented Skeleton of Lancifodilactone F: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566031#understanding-the-unique-skeleton-of-lancifodilactone-f]

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